2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester
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Overview
Description
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes an oxazole ring, a nitro group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the condensation of 3-methyl-4-nitrobenzaldehyde with an appropriate oxazole precursor under acidic or basic conditions. The reaction is followed by esterification to introduce the ethyl ester group. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 2-(3-Methyl-4-aminophenyl)-oxazole-4-carboxylic acid ethyl ester.
Reduction: Oxazole derivatives with altered oxidation states.
Substitution: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.
Scientific Research Applications
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester: Contains a thiazole ring instead of an oxazole ring.
2-(3-Methyl-4-nitro-phenyl)-imidazole-4-carboxylic acid ethyl ester: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the nitro group provides opportunities for diverse chemical modifications and potential biological activities.
Properties
CAS No. |
886368-24-7 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
OHBBSJJAKFEGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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